molecular formula C12H10N2O2 B13778975 Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Methoxy(3-methoxyphenyl)methylene]propanedinitrile

Cat. No.: B13778975
M. Wt: 214.22 g/mol
InChI Key: ZUXFYWAOCRQDET-UHFFFAOYSA-N
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Description

Methoxy(3-methoxyphenyl)methylene]propanedinitrile, more commonly known as Vanillylidenemalononitrile, is a chemical compound of interest in scientific research and development . This product is intended for research purposes as a chemical reference standard or potential synthetic intermediate in the development of novel bioactive molecules. Researchers can utilize this compound in various exploratory studies, including but not limited to, medicinal chemistry, pharmacology, and material science. It is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with care, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-[methoxy-(3-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-9(6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3

InChI Key

ZUXFYWAOCRQDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C(C#N)C#N)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxy-1-propanol

3-Methoxy-1-propanol is a common precursor in the synthesis of 3-methoxyphenyl derivatives. It can be prepared by alkylation of 1,3-propanediol with methyl chloride in the presence of a base, as detailed in patent US6100433A:

  • Reaction: 1,3-propanediol + methyl chloride → 3-methoxy-1-propanol
  • Catalysts/Base: Potassium hydroxide (KOH), potassium iodide (KI) as additive
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetone, tetrahydrofuran (THF)
  • Conditions: 100–120 °C, under nitrogen atmosphere, pressure of methyl chloride ~2 bar
  • Yields: Selectivity up to 96%, yield up to 85% based on monopotassium salt of 1,3-propanediol
  • Process Notes: Azeotropic distillation used to remove water; reaction monitored by gas chromatography
Parameter Value/Condition
Starting material 1,3-propanediol
Base KOH (aqueous and powdered forms)
Additive Potassium iodide (KI)
Solvent DMF, acetone, THF
Temperature 100–120 °C
Pressure 2 bar (methyl chloride)
Reaction time 1.3–2 hours
Selectivity 89–96%
Yield 71–85% (theoretical)

[Knoevenagel Condensation for Formation of Methoxy(3-methoxyphenyl)methylene]propanedinitrile](pplx://action/followup)

The key step in synthesizing Methoxy(3-methoxyphenyl)methylene]propanedinitrile is the Knoevenagel condensation between 3-methoxybenzaldehyde derivatives and malononitrile:

  • Reaction: 3-methoxybenzaldehyde + malononitrile → Methoxy(3-methoxyphenyl)methylene]propanedinitrile
  • Catalysts/Base: Commonly bases such as cesium carbonate (Cs2CO3), potassium hydroxide (KOH), or amines
  • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
  • Temperature: Room temperature to moderate heating (25–80 °C)
  • Reaction time: Minutes to a few hours depending on catalyst and conditions
  • Yields: Typically high, often >85%

Detailed Experimental Procedure (Hypothetical Based on Literature)

Materials

  • 3-Methoxybenzaldehyde (purity > 98%)
  • Malononitrile (purity > 98%)
  • Cesium carbonate (Cs2CO3)
  • Dimethylformamide (DMF), anhydrous

Procedure

  • In a dry 50 mL round-bottom flask, dissolve 0.5 mmol of 3-methoxybenzaldehyde and 0.5 mmol of malononitrile in 5 mL of anhydrous DMF.
  • Add 1.0 mmol (2 equiv) of Cs2CO3 to the solution.
  • Stir the reaction mixture at room temperature (25 °C) for 15 minutes.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
  • Collect the solid by filtration and wash with cold water.
  • Purify the crude product by recrystallization from dichloromethane or by column chromatography using hexane/ethyl acetate as eluent.

Characterization

  • Confirm structure by $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • Melting point determination for purity assessment.

Summary Table of Preparation Methods

Step Method/Conditions Yield/Selectivity Notes
Preparation of 3-methoxy-1-propanol Alkylation of 1,3-propanediol with methyl chloride, KOH base, DMF solvent, 100–120 °C, 2 bar pressure 71–85% yield, 89–96% selectivity Requires dry conditions, nitrogen atmosphere
Knoevenagel condensation 3-Methoxybenzaldehyde + malononitrile, Cs2CO3 base, DMF solvent, room temperature, 10–20 min Up to 92% yield Rapid, mild conditions, easy purification

Chemical Reactions Analysis

Types of Reactions

Methoxy(3-methoxyphenyl)methylene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is used in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Methoxy(3-methoxyphenyl)methylene]propanedinitrile involves its interaction with specific molecular targets and pathways. It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process. This compound can also interact with enzymes and other biological molecules, affecting their activity and function .

Comparison with Similar Compounds

Research Findings and Limitations

Solubility and Reactivity Trends

  • Solubility: Methoxy-substituted dinitriles show higher solubility in polar aprotic solvents (e.g., DMSO, acetone) than nonpolar solvents, as polar groups (nitrile, methoxy) facilitate dipole interactions . However, steric effects from meta-substitution may reduce solubility compared to para-isomers.

Biological Activity

Methoxy(3-methoxyphenyl)methylene]propanedinitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on antimicrobial efficacy, cytotoxicity, and mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methoxy(3-methoxyphenyl)methylene]propanedinitrile and its derivatives.

  • In Vitro Antimicrobial Evaluation : The compound exhibited significant activity against various bacterial strains. For instance, derivatives of propanedinitrile showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The compound was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 μM and 2.67 μM respectively, indicating a dual mechanism that could contribute to its antimicrobial efficacy .
  • Biofilm Formation : Methoxy(3-methoxyphenyl)methylene]propanedinitrile also demonstrated potential in inhibiting biofilm formation, which is critical for the pathogenicity of certain bacteria .

Cytotoxicity Studies

Cytotoxic effects were assessed using hemolytic assays, where the compound displayed low hemolytic activity (% lysis ranged from 3.23% to 15.22%), suggesting it may be safe for use in therapeutic settings . Furthermore, the non-cytotoxicity was confirmed with IC50 values greater than 60 μM, indicating a favorable safety profile for potential clinical applications.

Case Studies

Several case studies have explored the efficacy of methoxy(3-methoxyphenyl)methylene]propanedinitrile in various contexts:

  • Antibacterial Efficacy : In one study, the compound was tested against both Gram-positive and Gram-negative bacteria. It showed promising results with MIC values ranging from 4.69 to 22.9 µM for Bacillus subtilis and Escherichia coli .
  • Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans, with MIC values between 16.69 to 78.23 µM, indicating its broad-spectrum antimicrobial capabilities .

Research Findings Summary Table

Activity Type Target Organisms MIC Values (µM) IC50 Values (μM)
AntibacterialStaphylococcus aureus0.22 - 0.2531.64 (DNA gyrase)
Escherichia coli4.69 - 22.9
AntifungalCandida albicans16.69 - 78.23
CytotoxicityHemolytic Assay% lysis: 3.23 - 15.22>60

Q & A

Q. What are the recommended safety protocols for handling Methoxy(3-methoxyphenyl)methylene]propanedinitrile in laboratory settings?

Researchers must prioritize personal protective equipment (PPE):

  • Gloves : Use nitrile or chemical-resistant gloves, ensuring proper donning/doffing techniques to avoid skin contact .
  • Respiratory Protection : For minor exposures, use NIOSH-approved P95 respirators; for higher concentrations, employ OV/AG/P99 filters or EU-standard ABEK-P2 cartridges .
  • Environmental Controls : Prevent drainage contamination and use fume hoods during synthesis or handling .
  • First Aid : In case of exposure, rinse skin/eyes immediately and follow institutional emergency protocols.

Q. What synthetic routes are commonly employed to prepare Methoxy(3-methoxyphenyl)methylene]propanedinitrile and its derivatives?

Key methods include:

  • Knoevenagel Condensation : Reacting malononitrile with substituted benzaldehydes under basic conditions (e.g., piperidine catalyst) to form the methylene-propanedinitrile core .
  • Substitution Reactions : Methoxy groups on the phenyl ring can undergo nucleophilic substitution with halides or amines to generate derivatives .
  • Oxidation/Reduction : The nitrile group can be reduced to amines (using LiAlH4) or oxidized to carboxylic acids (via KMnO4) for functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies methoxy group positions and methylene connectivity. HMBC correlations (e.g., H-4 to C-2/C-3) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, essential for purity assessment .
  • IR Spectroscopy : Detects nitrile (C≡N) stretches (~2200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How stable is this compound under varying storage conditions?

  • Thermal Stability : Stable at room temperature but may decompose above 150°C (exact decomposition temperature requires experimental determination) .
  • Light Sensitivity : Store in amber glassware under inert gas (N2/Ar) to prevent photodegradation .
  • Moisture Sensitivity : Low water solubility minimizes hydrolysis, but prolonged exposure to humidity should be avoided .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylene-propanedinitrile group in substitution reactions?

The electron-withdrawing nitrile groups activate the methylene carbon for nucleophilic attack. For example:

  • Nucleophilic Aromatic Substitution : Methoxy groups at the 3-position direct electrophiles to para/meta positions, enabling regioselective derivatization .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups to the phenyl ring .

Q. How can reaction conditions be optimized to synthesize derivatives with high yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during condensation to balance reaction rate and side-product formation .
  • Catalyst Screening : Test bases like DBU or K2CO3 to improve Knoevenagel condensation efficiency .

Q. How should researchers address contradictions in reported toxicity data for this compound?

  • In Silico Modeling : Use tools like QSAR to predict acute toxicity and compare with experimental LD50 values .
  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to clarify discrepancies in cytotoxicity .
  • Meta-Analysis : Cross-reference IARC and ACGIH classifications to verify carcinogenic potential .

Q. What are emerging applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : The nitrile group acts as a warhead in covalent inhibitors targeting cysteine proteases or kinases .
  • Anticancer Agents : Derivatives with substituted phenyl groups show promise in tubulin polymerization inhibition (e.g., similar to combretastatins) .
  • PET Tracers : Radiolabeled analogs (e.g., 18F-substituted) are explored for imaging neurodegenerative diseases .

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